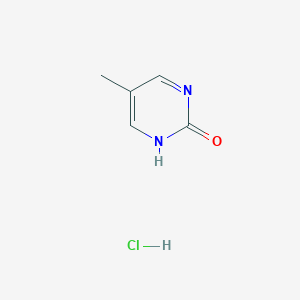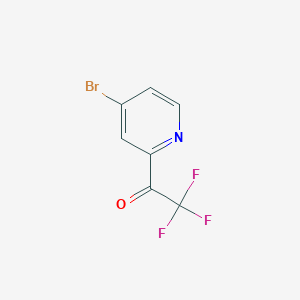![molecular formula C15H17ClOSi B1428310 {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol CAS No. 1244855-78-4](/img/structure/B1428310.png)
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol
Descripción general
Descripción
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol is an organosilicon compound characterized by the presence of a chlorophenyl group and a dimethylsilanyl group attached to a phenyl ring, which is further connected to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol typically involves the reaction of 3-chlorophenylsilane with a phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Catalysts: None required for the Grignard reaction, but hydrolysis may involve acidic or basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as NH₃ (Ammonia) or RSH (Thiols) in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanone.
Reduction: Formation of {2-[(3-Phenyl)-dimethyl-silanyl]-phenyl}-methanol.
Substitution: Formation of {2-[(3-Amino-phenyl)-dimethyl-silanyl]-phenyl}-methanol or similar derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as an intermediate in the preparation of silane-based materials and polymers.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of silicone-based materials, which are valued for their thermal stability, flexibility, and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol involves interactions with various molecular targets depending on the specific application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating various transformations. In potential biological applications, the compound may interact with cellular components through its phenyl and chlorophenyl groups, although specific pathways are not well-defined.
Comparación Con Compuestos Similares
Similar Compounds
{2-[(3-Phenyl)-dimethyl-silanyl]-phenyl}-methanol: Lacks the chlorine atom, which may affect its reactivity and applications.
{2-[(3-Bromo-phenyl)-dimethyl-silanyl]-phenyl}-methanol: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity.
{2-[(3-Methyl-phenyl)-dimethyl-silanyl]-phenyl}-methanol: Contains a methyl group instead of chlorine, which may influence its chemical properties.
Uniqueness
The presence of the chlorophenyl group in {2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol imparts unique reactivity, particularly in substitution reactions where the chlorine atom can be replaced by various nucleophiles. This makes it a versatile intermediate for synthesizing a wide range of derivatives.
Propiedades
IUPAC Name |
[2-[(3-chlorophenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClOSi/c1-18(2,14-8-5-7-13(16)10-14)15-9-4-3-6-12(15)11-17/h3-10,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPRMXFXFPMIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC(=CC=C1)Cl)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)
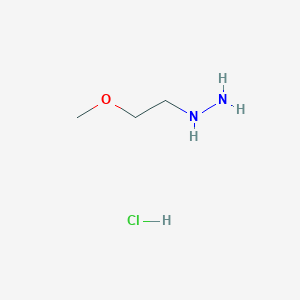
![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)

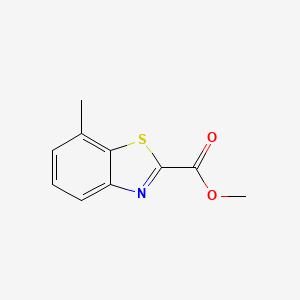
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)
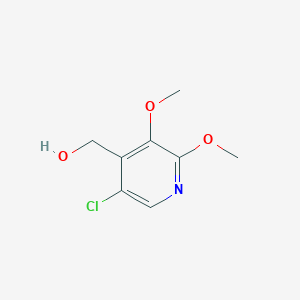
![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
